Cas no 94-64-4 ((2-chlorophenyl)methyl(methyl)amine)

(2-Chlorophenyl)methyl(methyl)amine is a substituted phenylalkylamine compound featuring a chlorinated aromatic ring and a secondary amine functional group. Its molecular structure, characterized by the 2-chlorophenyl moiety and N-methyl substitution, lends utility in synthetic organic chemistry as a versatile intermediate for pharmaceuticals, agrochemicals, and specialty materials. The chlorine substituent enhances electrophilic reactivity, facilitating further functionalization, while the methylamine group offers a site for derivatization or coordination. This compound is particularly valued for its role in constructing complex heterocycles or as a precursor in medicinal chemistry research. Proper handling is essential due to potential reactivity and sensitivity to moisture or air, depending on storage conditions.
(2-chlorophenyl)methyl(methyl)amine structure
94-64-4 structure
商品名:(2-chlorophenyl)methyl(methyl)amine
CAS番号:94-64-4
MF:C8H10ClN
メガワット:155.624701023102
MDL:MFCD00013627
CID:34756
PubChem ID:66754

(2-chlorophenyl)methyl(methyl)amine 化学的及び物理的性質

名前と識別子

    • (2-Chlorophenyl)-N-methylmethanamine
    • 2-chloro-n-methyl-benzenemethanamin
    • Benzenemethanamine, 2-chloro-N-methyl-
    • N-(2-CHLOROBENZYL)-N-METHYLAMINE
    • O-CHLORO-N-METHYLBENZYLAMINE
    • N(O-CHLOROBENZYL)METHYLAMINE
    • N-ETHYL-O-CHLOROBENZYLAMINE
    • TIMTEC-BB SBB010370
    • AKOS BC-2744
    • (2-CHLORO-BENZYL)-METHYL-AMINE
    • 2-CHLORO-N-METHYLBENZYLAMINE
    • N-Methyl-2-chlorobenzylamine
    • 2-Chlorobenzylmethylamine
    • 1-(2-chlorophenyl)-N-methylmethanamine
    • [(2-chlorophenyl)methyl](methyl)amine
    • [(2-chlorophenyl)methyl]methylamine
    • 1-(2-chlorophenyl)-N-methyl-methanamine
    • 2-chlorobenzyl-N-methylamine
    • KSC487O1B
    • 2-ch
    • 2-Chloro-N-methylbenzenemethanamine (ACI)
    • Benzylamine, o-chloro-N-methyl- (7CI, 8CI)
    • (2-Chlorobenzyl)methylamine
    • Methyl((2-chlorophenyl)methyl)amine
    • N-2-Chlorobenzylmethylamine
    • N-Methyl-o-chlorobenzylamine
    • (2-chlorophenyl)methyl(methyl)amine
    • SCHEMBL296089
    • EINECS 202-350-1
    • NCGC00374049-01
    • MFCD00013627
    • 2-chloro-N-methylbenzyl amine
    • 2-Chloro-N-methylbenzylamine, 97%
    • DB-000147
    • CS-0151001
    • DTXSID6059106
    • AKOS000263898
    • SY023323
    • EN300-07493
    • BP-10621
    • NS00040410
    • Z56955956
    • AS-31408
    • 94-64-4
    • CHEMBL1178182
    • MDL: MFCD00013627
    • インチ: 1S/C8H10ClN/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3
    • InChIKey: DIWGZVQKFSFNLH-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(CNC)=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 155.050177g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.9
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 2
  • どういたいしつりょう: 155.050177g/mol
  • 単一同位体質量: 155.050177g/mol
  • 水素結合トポロジー分子極性表面積: 12Ų
  • 重原子数: 10
  • 複雑さ: 95.3
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.110 g/mL at 25 °C(lit.)
  • ゆうかいてん: 0°C
  • ふってん: 225-226 °C(lit.)
  • フラッシュポイント: 華氏温度:208.4°f
    摂氏度:98°c
  • 屈折率: n20/D 1.5430(lit.)
  • PSA: 12.03000
  • LogP: 2.45030
  • かんど: Air Sensitive
  • ようかいせい: 未確定

(2-chlorophenyl)methyl(methyl)amine セキュリティ情報

(2-chlorophenyl)methyl(methyl)amine 税関データ

  • 税関コード:2921499090
  • 税関データ:

    中国税関番号:

    2921499090

    概要:

    2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%

(2-chlorophenyl)methyl(methyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB352843-1 g
2-Chloro-N-methylbenzylamine, 97%; .
94-64-4 97%
1g
€112.00 2023-04-26
Fluorochem
060304-5g
2-Chloro-benzyl)-methyl-amine
94-64-4 97%
5g
£95.00 2022-03-01
Fluorochem
060304-25g
2-Chloro-benzyl)-methyl-amine
94-64-4 97%
25g
£294.00 2022-03-01
Apollo Scientific
OR40030-5g
2-Chloro-N-methylbenzylamine
94-64-4 98+%
5g
£49.00 2025-02-20
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H54680-1g
2-Chloro-N-methylbenzylamine, 97%
94-64-4 97%
1g
¥631.00 2023-04-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N73010-5g
2-Chloro-N-methylbenzylamine
94-64-4
5g
¥888.0 2021-09-04
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
126853-1G
(2-chlorophenyl)methyl(methyl)amine
94-64-4 97%
1G
¥492.67 2022-02-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FG771-200mg
(2-chlorophenyl)methyl(methyl)amine
94-64-4 95%
200mg
¥145.0 2022-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-FG771-50mg
(2-chlorophenyl)methyl(methyl)amine
94-64-4 95%
50mg
¥63.0 2024-07-21
eNovation Chemicals LLC
D912173-5g
2-Chloro-N-methylbenzylamine
94-64-4 95%
5g
$240 2023-09-02

(2-chlorophenyl)methyl(methyl)amine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  30 min, rt
1.2 1 h, rt; rt → 0 °C
1.3 Reagents: Sodium borohydride ;  0 °C; 1 h, 0 °C; 0 °C → rt; 2 h, rt
1.1 Reagents: Sodium cyanoborohydride Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Discovery of a Highly Potent, Selective, and Metabolically Stable Inhibitor of Receptor-Interacting Protein 1 (RIP1) for the Treatment of Systemic Inflammatory Response SyndromeOxidations with cerium(IV) sulfate: intramolecular cyclization of N-benzyl-β-amino ketones yielding 4-benzoyl-1,2,3,4-tetrahydroisoquinolines
Ren, Yan; et al Holzgrabe, Ulrike, Journal of Medicinal Chemistry, 2017, 60(3), 972-986

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 - 5 °C; 20 h, rt
1.2 Reagents: Water ;  rt
リファレンス
Cholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[ω-(benzylmethylamino)alkoxy]xanthen-9-ones
Piazzi, Lorna; et al, Bioorganic & Medicinal Chemistry, 2007, 15(1), 575-585

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Copper alloy, base, Cu 71,Pd 29 Solvents: Methanol ;  1.5 h, 7 MPa, 373 K
リファレンス
Heterogeneous Catalyzed Chemoselective Reductive Amination of Halogenated Aromatic Aldehydes
Dumoleijn, Kim N. R. ; et al, ChemCatChem, 2021, 13(13), 3021-3026

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Benzylamines: synthesis and evaluation of antimycobacterial propertiesNeuropharmacological investigation of N-benzylsulfamides
Meindl, Wolfgang R.; et al Aeberli, Paul; et al, Journal of Medicinal Chemistry, 1984, 27(9), 1111-18

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Methanol ;  60 min, 80 °C; cooled
1.2 Reagents: Hydrogen ;  20 h, 1.2 MPa, 343 K
リファレンス
Reductive imino-pinacol coupling reaction of halogenated aromatic imines and iminium ions catalyzed by precious metal catalysts using hydrogen
Dumoleijn, K. N. R. ; et al, Journal of Catalysis, 2021, 400, 103-113

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ,  Sodium cyanoborohydride Solvents: Methanol
1.1 Reagents: Hydrochloric acid ,  Sodium cyanoborohydride Solvents: Methanol
1.1 Solvents: Ethanol ,  Water ;  40 °C; 2 h, 0 - 5 °C
2.1 Reagents: Sodium borohydride Solvents: Ethanol ;  0 - 5 °C; 20 h, rt
2.2 Reagents: Water ;  rt
リファレンス
Reductive aminations of carbonyl compounds with borohydride and borane reducing agentsSynthesis of 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol derivatives by a novel insertion reaction of arylnickel complexesCholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[ω-(benzylmethylamino)alkoxy]xanthen-9-ones
Baxter, Ellen W.; et al Kihara, Masaru; et al Piazzi, Lorna; et al, Organic Reactions (Hoboken, 2002, 29(5), 957-65

(2-chlorophenyl)methyl(methyl)amine Raw materials

(2-chlorophenyl)methyl(methyl)amine Preparation Products

(2-chlorophenyl)methyl(methyl)amine 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:94-64-4)(2-chlorophenyl)methyl(methyl)amine
A1211710
清らかである:99%/99%
はかる:5g/25g
価格 ($):262.0/811.0